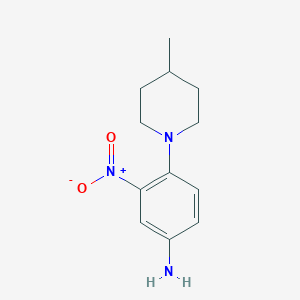

4-(4-Methylpiperidin-1-yl)-3-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Methylpiperidin-1-yl)-3-nitroaniline is an organic compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a nitroaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline typically involves the following steps:

Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.

Alkylation: The 3-nitroaniline is then subjected to alkylation with 4-methylpiperidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylpiperidin-1-yl)-3-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or acylation.

Oxidation: The piperidine ring can be oxidized to form N-oxides under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like chlorine or bromine, acylating agents like acetic anhydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Reduction: 4-(4-Methylpiperidin-1-yl)-3-phenylenediamine.

Substitution: Various halogenated or acylated derivatives of the original compound.

Oxidation: N-oxides of the piperidine ring.

Wissenschaftliche Forschungsanwendungen

4-(4-Methylpiperidin-1-yl)-3-nitroaniline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound can be used in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: It is utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline depends on its application:

Pharmaceuticals: It may act as a ligand for specific receptors or enzymes, modulating their activity through binding interactions.

Biochemical Probes: It can interact with target proteins, altering their conformation and activity, which can be studied using various biochemical techniques.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Methylpiperidin-1-yl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitroaniline: Lacks the piperidine ring, resulting in different chemical and biological properties.

4-(4-Methylpiperidin-1-yl)-3-chloroaniline: Substitutes the nitro group with a chlorine atom, altering its reactivity and applications.

Uniqueness

4-(4-Methylpiperidin-1-yl)-3-nitroaniline is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.

Biologische Aktivität

4-(4-Methylpiperidin-1-yl)-3-nitroaniline, also referred to as compound B1315915, is a nitroaniline derivative with significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in anti-inflammatory and anti-cancer treatments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperidine ring and a nitro group attached to an aniline moiety. The molecular formula is C_{12}H_{16}N_{4}O_{2}, and its CAS number is 84979-31-7.

Target Interaction

The primary mode of action for this compound involves the inhibition of specific enzymes related to inflammatory pathways. It has been shown to interact with cyclooxygenase-2 (COX-2), a key enzyme in the arachidonic acid pathway that leads to the production of pro-inflammatory mediators.

Biochemical Pathways

The compound's inhibition of COX-2 results in decreased levels of prostaglandins, which are responsible for promoting inflammation and pain. This mechanism positions it as a potential therapeutic agent in treating inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well absorbed and distributed throughout the body. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, with renal excretion being the main route for elimination.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies using macrophage cell lines (e.g., RAW 264.7) showed that treatment with this compound reduced nitric oxide (NO) production and inflammatory markers such as IL-6 and TNF-alpha.

Antitumor Activity

In addition to its anti-inflammatory effects, there is emerging evidence suggesting that this compound may possess antitumor properties. Studies have indicated that it can inhibit cancer cell proliferation in various cancer models, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

In Vitro Studies

A study conducted on RAW 264.7 cells treated with this compound revealed a dose-dependent decrease in NO production. The results indicated a significant reduction (up to 70%) at higher concentrations compared to untreated controls.

| Concentration (µM) | NO Production (% Reduction) |

|---|---|

| 10 | 30 |

| 25 | 50 |

| 50 | 70 |

In Vivo Studies

In an animal model of inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema compared to the control group, further supporting its anti-inflammatory efficacy.

Eigenschaften

IUPAC Name |

4-(4-methylpiperidin-1-yl)-3-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJMBZUFGDTYHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.